9-Fluorenyl acetate

Descripción general

Descripción

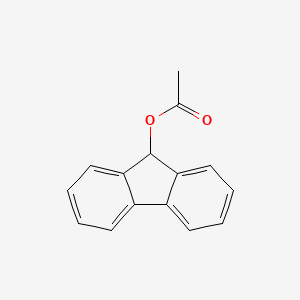

9-Fluorenyl acetate, also known as 9H-Fluoren-9-ol acetate, is an organic compound with the molecular formula C15H12O2. It is a derivative of fluorene, where the hydroxyl group at the 9-position is esterified with acetic acid. This compound is known for its applications in organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Fluorenyl acetate can be synthesized through the esterification of 9-fluorenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like iron(III) chloride in acetonitrile at elevated temperatures (around 80°C) has been reported to achieve high yields .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form fluorenone derivatives.

Reduction: The compound can be reduced to 9-fluorenol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: 9-Fluorenol.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Protecting Group in Organic Synthesis

One of the primary applications of 9-fluorenyl acetate is its function as a protecting group for nitrogen in amino acids. The 9-phenyl-9-fluorenyl (Pf) group has been shown to effectively prevent racemization during asymmetric synthesis, which is critical for maintaining the enantiopurity of chiral compounds. This property is particularly valuable in the synthesis of pharmaceuticals where enantiomeric excess is crucial for biological activity.

- Case Study : A review highlighted that Pf-protected amino acid derivatives have been successfully employed in enantiospecific synthesis, showcasing over 250 publications on this topic. The Pf group not only protects the nitrogen atom but also facilitates further manipulations of the carboxylic acid center without loss of enantiopurity .

Derivatization Techniques

This compound is also utilized in the derivatization of amino acids and peptides, enhancing their detection and analysis through chromatographic methods. For instance, the use of 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for efficient precolumn derivatization on solid adsorbents.

- Methodology : In a study, amino acids were adsorbed onto alkaline silica gel cartridges, reacted with FMOC-Cl, and subsequently analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection. This method significantly reduced byproduct formation compared to traditional liquid-phase derivatization methods .

Antimicrobial Activity Synthesis

Recent research has explored the synthesis of novel fluorenyl-hydrazinthiazole derivatives from this compound and their evaluation for antimicrobial activity. These derivatives have shown promising results against various microbial strains.

- Synthesis Process : The synthesis involves reacting this compound with α-haloketones in tetrahydrofuran under reflux conditions. The resulting compounds were characterized using techniques such as NMR and FTIR spectroscopy, confirming their structure and purity. The antimicrobial evaluation indicated that certain derivatives possess significant inhibitory effects against specific pathogens .

Photochemical Applications

Additionally, this compound has been studied for its photochemical properties, particularly in generating reactive intermediates like fluorenyl cations through UV excitation. These intermediates can lead to various photoproducts useful in organic synthesis.

Mecanismo De Acción

The mechanism of action of 9-fluorenyl acetate involves its hydrolysis to 9-fluorenol and acetic acid. This reaction is catalyzed by esterases or acidic conditions. The molecular targets and pathways involved include the interaction with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding alcohol and acid.

Comparación Con Compuestos Similares

9-Fluorenol: The parent alcohol of 9-fluorenyl acetate.

9-Fluorenone: An oxidized derivative of fluorene.

9-Phenyl-9-fluorenyl acetate: A substituted derivative with enhanced stability and electronic properties.

Comparison: this compound is unique due to its ester functional group, which makes it more reactive in esterification and hydrolysis reactions compared to its parent alcohol, 9-fluorenol. It also has different electronic properties compared to 9-fluorenone, making it suitable for specific applications in material science and organic synthesis .

Actividad Biológica

9-Fluorenyl acetate is a derivative of fluorene that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore the synthesis, biological activity, and relevant case studies involving this compound, supported by diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the acetylation of 9-fluorenol or related compounds. Its structure can be represented as follows:

The synthesis typically involves reacting 9-fluorenyl lithium with acetyl chloride or other acetylating agents under controlled conditions.

Biological Activity Overview

The biological activities of this compound and its derivatives have been studied extensively, revealing several promising properties:

- Antimicrobial Activity : Recent studies have demonstrated that 9-fluorenyl derivatives exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances this activity by increasing the compound's ability to penetrate bacterial membranes .

- Anticancer Properties : Compounds derived from fluorene, including this compound, have shown potential as anticancer agents. They act as topoisomerase inhibitors, which are crucial in DNA replication and transcription processes. This mechanism has been linked to their antiproliferative effects against cancer cell lines .

- Antioxidant Properties : Fluorenone derivatives, closely related to this compound, have been reported to possess antioxidant activity, which may contribute to their overall therapeutic efficacy .

Antimicrobial Studies

A study focused on synthesizing new fluorenyl-hydrazinthiazole derivatives found that these compounds exhibited enhanced antimicrobial activity compared to their parent structures. The study highlighted that modifications in the aryl moiety significantly influenced the spectrum and intensity of antimicrobial effects .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | E. coli | 75 µg/mL |

| Fluorene Derivative X | Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

Research into the antiproliferative properties of fluorenone derivatives indicated that structural modifications could enhance their effectiveness as anticancer agents. For instance, a derivative with a linear alkyl chain showed improved activity against various cancer cell lines compared to those with branched chains .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Tilorone (Fluorene Derivative) | HeLa | 25 |

| 2,7-Diamidofluorenones | MCF-7 | 30 |

Case Studies

- Case Study on Antimicrobial Resistance : A recent investigation into new O-aryl-carbamoyl-oxymino-fluorene derivatives showed promising results against resistant strains of bacteria. The study emphasized the importance of modifying substituents on the aryl moiety to enhance biological activity .

- Evaluation of Cytotoxicity : Another study assessed the cytotoxic effects of various fluorenone derivatives on human cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity, suggesting potential for development into therapeutic agents .

Propiedades

IUPAC Name |

9H-fluoren-9-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLPNWPRYFAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179729 | |

| Record name | 9-Fluorenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-68-9 | |

| Record name | 9-Fluorenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 9-fluorenyl acetate influence its reactivity in acetolysis reactions?

A1: The provided research highlights the significant impact of substituents on the reactivity of 9-fluorenyl derivatives in acetolysis. While this compound itself isn't directly studied, the research demonstrates that electron-withdrawing groups, like nitro groups, on the fluorene ring can significantly influence the rate of acetolysis of the corresponding p-toluenesulfonates [, ]. This suggests that the electron-donating acetate group in this compound could potentially influence its reactivity in similar reactions, although further research is needed to confirm this.

Q2: Can the formation of molecular complexes affect the acetolysis of this compound?

A2: Research has shown that the acetolysis of certain 9-fluorenyl derivatives, specifically 2,4,7-trinitro-9-fluorenyl (+)-camphor-10-sulfonate, can be accelerated by the presence of aromatic hydrocarbons like phenanthrene and anthracene []. This acceleration is attributed to the formation of molecular complexes between the 9-fluorenyl derivative and the hydrocarbons. While not directly studied with this compound, this finding suggests that the formation of similar complexes could potentially influence its acetolysis rate depending on the reaction conditions and the presence of other aromatic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.